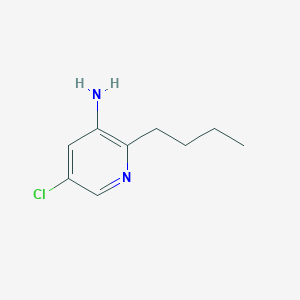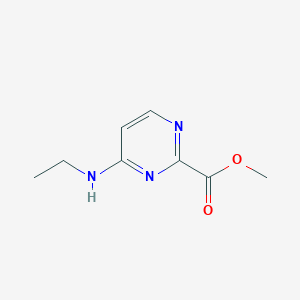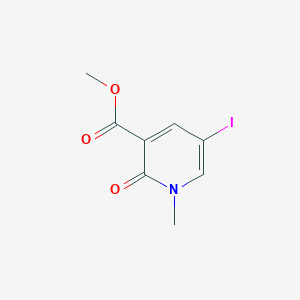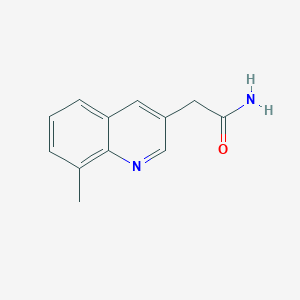
2-(8-Methylquinolin-3-yl)acetamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-(8-Methylquinolin-3-yl)acetamide is a chemical compound belonging to the quinoline family. Quinoline derivatives are known for their wide range of biological activities and applications in various fields such as medicine, agriculture, and materials science. The structure of this compound consists of a quinoline ring with a methyl group at the 8th position and an acetamide group at the 3rd position.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(8-Methylquinolin-3-yl)acetamide typically involves the reaction of 8-methylquinoline with acetic anhydride in the presence of a catalyst. The reaction is carried out under reflux conditions, and the product is purified through recrystallization. Another method involves the use of 8-methylquinoline-3-carboxylic acid, which is converted to the corresponding acyl chloride using thionyl chloride, followed by reaction with ammonia to yield the acetamide derivative .
Industrial Production Methods
Industrial production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and optimized reaction conditions can lead to large-scale production of the compound with high purity.
化学反应分析
Types of Reactions
2-(8-Methylquinolin-3-yl)acetamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoline N-oxide derivatives.
Reduction: Reduction reactions can convert the acetamide group to an amine group.
Substitution: Electrophilic substitution reactions can occur at the quinoline ring, particularly at the 2nd and 4th positions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like bromine or chlorine can be used for halogenation reactions.
Major Products Formed
Oxidation: Quinoline N-oxide derivatives.
Reduction: 2-(8-Methylquinolin-3-yl)ethylamine.
Substitution: Halogenated quinoline derivatives.
科学研究应用
2-(8-Methylquinolin-3-yl)acetamide has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex quinoline derivatives.
Biology: Studied for its potential antimicrobial and antiviral properties.
Medicine: Investigated for its potential use in developing new therapeutic agents, particularly for its anticancer and anti-inflammatory activities.
Industry: Utilized in the production of dyes, pigments, and other materials.
作用机制
The mechanism of action of 2-(8-Methylquinolin-3-yl)acetamide involves its interaction with various molecular targets. In biological systems, it may inhibit enzymes such as DNA gyrase and topoisomerase, leading to the disruption of DNA synthesis and cell division. The compound’s ability to interact with these enzymes makes it a potential candidate for antimicrobial and anticancer therapies .
相似化合物的比较
Similar Compounds
2-Methylquinoline: Lacks the acetamide group but shares the quinoline core structure.
8-Methylquinoline-3-carboxamide: Similar structure but with a carboxamide group instead of an acetamide group.
Quinoline-3-acetamide: Similar structure but without the methyl group at the 8th position.
Uniqueness
2-(8-Methylquinolin-3-yl)acetamide is unique due to the presence of both the methyl group at the 8th position and the acetamide group at the 3rd position. This specific substitution pattern contributes to its distinct chemical and biological properties, making it a valuable compound for various applications.
属性
分子式 |
C12H12N2O |
|---|---|
分子量 |
200.24 g/mol |
IUPAC 名称 |
2-(8-methylquinolin-3-yl)acetamide |
InChI |
InChI=1S/C12H12N2O/c1-8-3-2-4-10-5-9(6-11(13)15)7-14-12(8)10/h2-5,7H,6H2,1H3,(H2,13,15) |
InChI 键 |
ZHGPOQGMQUMSJB-UHFFFAOYSA-N |
规范 SMILES |
CC1=C2C(=CC=C1)C=C(C=N2)CC(=O)N |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


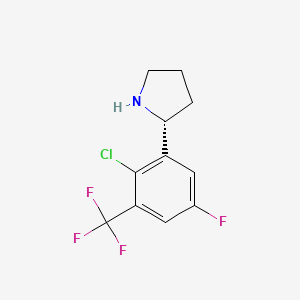

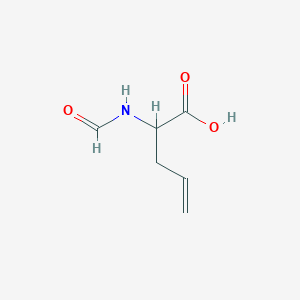
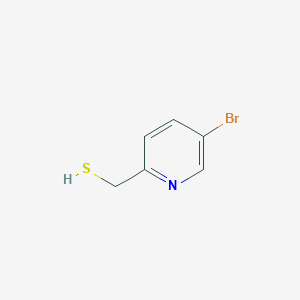
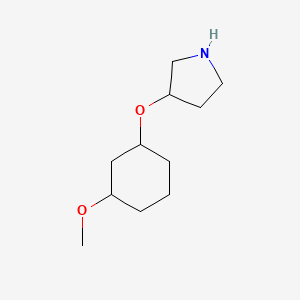
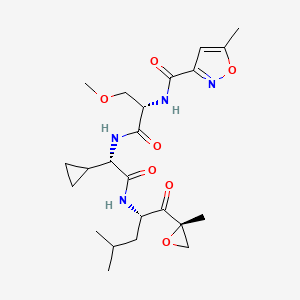
![8-Methyl-2,6-dioxa-9-azaspiro[4.5]decane](/img/structure/B13334052.png)
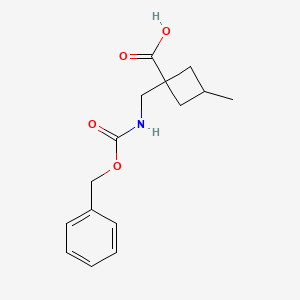
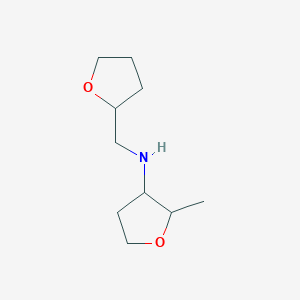
![2-Azabicyclo[2.2.1]heptan-2-amine](/img/structure/B13334062.png)
